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Compound of Interest

(6-Ethoxy-4-methylpyridin-3-
Compound Name:
yl)boronic acid

Cat. No.: B597969

Boronic acids and their derivatives have transitioned from niche reagents to indispensable tools
in the pharmaceutical industry.[1][2] Their unique electronic structure, stability, low toxicity, and
versatile reactivity make them ideal for modern synthetic chemistry.[1] The boron atom's empty
p-orbital allows it to act as a Lewis acid, forming reversible covalent bonds with biological
nucleophiles like serine and threonine residues in enzyme active sites.[3][4] This property is the
cornerstone of the success of several FDA-approved drugs, including the proteasome inhibitor
Bortezomib (Velcade®), which revolutionized the treatment of multiple myeloma.[3][5]

Beyond direct bioactivity, the paramount role of boronic acids is as coupling partners in the
Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed
reaction forges carbon-carbon bonds with exceptional reliability and functional group tolerance,
enabling the construction of complex molecular architectures, particularly the biaryl and
heteroaryl scaffolds prevalent in many drug candidates.[6] The subject of this guide, (6-Ethoxy-
4-methylpyridin-3-yl)boronic acid, combines the versatile boronic acid moiety with a
substituted pyridine ring—a privileged heterocycle in medicinal chemistry—making it a highly
valuable building block for exploring new chemical space.

Core Compound Profile: (6-Ethoxy-4-methylpyridin-
3-yl)boronic acid

The precise arrangement of the ethoxy, methyl, and boronic acid groups on the pyridine core
dictates the molecule's steric and electronic properties, influencing its reactivity and potential
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biological interactions.

Structural and Physicochemical Properties

Quantitative experimental data such as melting point and spectral characteristics for this
specific compound are not widely reported in peer-reviewed literature. The data presented
below is a combination of confirmed information from chemical suppliers and calculated values.

Property Value Source(s)
CAS Number 1256355-37-9 [71[8]
Molecular Formula CsH12BNOs [718]
Molecular Weight 181.00 g/mol [71[8]
White to off-white solid General observation for similar
Appearance
(Expected) compounds
CC1=C(C=NC(OCC)=C1)B(0)
SMILES [9]
o
UOAWUEZHOQVXBO-
InChl Key Inferred from structure

UHFFFAOYSA-N

Storage Conditions

Inert atmosphere, store in

freezer, under -20°C

[9]

Note: Purity is typically reported as =295% by commercial suppliers.

Synthesis Pathway: A Representative Protocol

The synthesis of substituted pyridyl boronic acids is most reliably achieved through the

borylation of a corresponding halo-pyridine intermediate. The following protocol is a

representative method based on the well-established lithiation-borylation reaction platform,

which is a common and effective strategy for this class of compounds.[10] The key steps

involve a halogen-metal exchange at low temperature, followed by trapping the resulting

organolithium species with a borate ester.

Logical Workflow for Synthesis
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The synthesis logically begins with a stable, commercially available precursor, which is
functionalized to install the necessary halogen "handle” for the critical borylation step.

Part 1: Precursor Synthesis

@-Bromo-4-methylpyridine)

e.g., Nucleophilic
romatic Substitution

Q—Iydroxylation/AIkoxyIatiorD

3-Bromo-6-ethoxy-4-methylpyridine
(Key Intermediate)

n-BuLi, THF, -78°C

Part 2: Bprylation

Lithiation
(Halogen-Metal Exchange)

B(O-iPr)3

Borylation with
Triisopropyl Borate

H20 /H+

Aqueous Workup
(Hydrolysis)

(6-Ethoxy-4-methylpyridin-3-yl)boronic acid
(Final Product)
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Caption: Synthetic workflow for (6-Ethoxy-4-methylpyridin-3-yl)boronic acid.

Step-by-Step Experimental Protocol

Disclaimer:This protocol is representative of the synthesis of analogous pyridyl boronic acids. It
should be performed by trained chemists with appropriate safety precautions.

Part 1. Synthesis of 3-Bromo-6-ethoxy-4-methylpyridine (Precursor)

The precursor, 3-bromo-6-ethoxy-4-methylpyridine, is not readily available commercially and
would likely be synthesized from 3-bromo-4-methylpyridine via an oxidation/alkoxylation
sequence or from a 6-hydroxypyridine derivative. For the purpose of this guide, we will assume
the precursor is available.

Part 2: Lithiation-Borylation to form (6-Ethoxy-4-methylpyridin-3-yl)boronic acid

e Setup: To a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar,
a thermometer, and a nitrogen inlet, add 3-bromo-6-ethoxy-4-methylpyridine (1.0 equiv) and
anhydrous tetrahydrofuran (THF, ~0.2 M).

e Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

e Lithiation: Slowly add n-butyllithium (1.05 equiv, typically 2.5 M in hexanes) dropwise via
syringe, ensuring the internal temperature does not rise above -70 °C. The rate of addition is
critical to avoid side reactions. Stir the resulting mixture at -78 °C for 1 hour. Causality: The
bromine-lithium exchange is much faster than the reaction between n-butyllithium and the
borate ester, allowing for the in situ generation of the 3-lithiopyridine intermediate.

» Borylation: To the cold solution, add triisopropyl borate (1.2 equiv) dropwise, again
maintaining the temperature below -70 °C.

e Warming & Quenching: After the addition is complete, allow the reaction mixture to slowly
warm to room temperature and stir for 2-4 hours.

o Hydrolysis: Carefully quench the reaction by slowly adding a saturated aqueous solution of
ammonium chloride or 1 M HCI.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b597969?utm_src=pdf-body-img
https://www.benchchem.com/product/b597969?utm_src=pdf-body
https://www.benchchem.com/product/b597969?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Combine the organic layers.

e Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazS0a), filter, and concentrate under reduced pressure.

 Purification: The crude product is often a solid. It can be purified by trituration with a solvent
mixture (e.g., hexanes/ethyl acetate) or by recrystallization to yield the final product.

Reactivity and Applications in Drug Discovery

The utility of (6-Ethoxy-4-methylpyridin-3-yl)boronic acid stems from its dual functionality:
the reactive boronic acid group and the drug-like pyridine scaffold.

The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for the Suzuki-Miyaura reaction, enabling the
synthesis of 3,6-disubstituted-4-methylpyridines. These structures are valuable in constructing
libraries of potential kinase inhibitors, GPCR modulators, and other targeted therapies.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

R2-B(OH)2
+ Base

Catalytic Cycle

Transmetalation

Oxidative
Addition

RL-Pd(Il)-R2 L_n RL-Pd(Il)-X L_n

FE@LW Reductive
Elimination
R1-R2
(Coupled Product)

R-X
(Aryl/Vinyl Halide)

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl
or vinyl halide (R-X).[2]

o Transmetalation: The organic group (R?) from the boronic acid is transferred to the palladium
center. This step is facilitated by a base, which activates the boronic acid to form a more
nucleophilic boronate species.[2][11]

o Reductive Elimination: The two organic fragments (R* and R?) are coupled, forming the new
C-C bond and regenerating the Pd(0) catalyst.[2]

Representative Suzuki-Miyaura Protocol

o Reagents: To a reaction vial, add (6-Ethoxy-4-methylpyridin-3-yl)boronic acid (1.2 equiv),
the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), a palladium catalyst (e.g., Pd(PPhs)a4, 2-5
mol%), and a base (e.g., K2COs or Cs2COs3, 2.0-3.0 equiv).

e Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g.,
4:1 ratio).

e Reaction: Seal the vial and heat the mixture with stirring (e.g., at 80-100 °C) for 2-12 hours,
monitoring by TLC or LC-MS.

o Workup: After cooling, dilute the reaction with water and extract with an organic solvent like
ethyl acetate.

 Purification: The combined organic layers are washed, dried, and concentrated. The crude
product is then purified by column chromatography on silica gel.

Potential Biological Applications: Efflux Pump Inhibition

While direct biological data for the title compound is limited, research on structurally similar
molecules provides a strong rationale for its potential applications. A significant area of interest
is in combating antibiotic resistance. Studies have identified 6-(aryl)alkoxypyridine-3-boronic
acids as potential inhibitors of the NorA efflux pump in Staphylococcus aureus. This pump is a
major mechanism by which the bacterium expels antibiotics, leading to resistance. By inhibiting
the pump, these compounds can restore the efficacy of existing antibiotics like ciprofloxacin.
The (6-Ethoxy-4-methylpyridin-3-yl) moiety represents a core scaffold that can be elaborated
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via Suzuki coupling to generate a library of analogues for testing as efflux pump inhibitors or for
other therapeutic targets.

Safety and Handling

As a boronic acid derivative, (6-Ethoxy-4-methylpyridin-3-yl)boronic acid requires careful
handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely
available, data from analogous compounds suggest the following precautions:

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid contact with skin and eyes.

» Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or
argon). For long-term stability, refrigeration or freezing (-20°C) is recommended.[9]

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(6-Ethoxy-4-methylpyridin-3-yl)boronic acid is a strategically designed building block that
merges the synthetic versatility of the boronic acid group with the privileged pyridine scaffold.
While specific, published applications are still emerging, its structural features and the proven
utility of its analogues make it a compound of high interest for medicinal chemists. Its primary
value lies in its role as a robust partner in Suzuki-Miyaura cross-coupling reactions, providing a
reliable pathway to novel, complex heterocyclic molecules. As the drive to discover new
therapeutics continues, the intelligent application of such well-designed building blocks will
remain a cornerstone of successful drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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